4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
4,4-diethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NS/c1-3-11(4-2)9-6-8-13-10(9)5-7-12-11/h6,8,12H,3-5,7H2,1-2H3 |
InChI Key |
UHUKRKWKNRQETL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(CCN1)SC=C2)CC |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Imine Intermediate and Cyclization (Based on CN102432626A)
This method synthesizes 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, a close analogue to the target compound, and can be adapted for diethyl substitution.
Step 1: Preparation of Imines
- Reactants: 2-thiophene ethylamine, formaldehyde, and water.
- Conditions: Heat mixture at 50–55 °C for 20–30 hours.
- Workup: Extract reaction mixture with dichloroethane, wash organic layer with saturated saline, and evaporate solvent under reduced pressure to obtain imines.
Step 2: Cyclization and Salt Formation
- Reactants: Imines, ethanolic hydrogen chloride (25–30%), water, and activated carbon.
- Conditions: Heat at 65–75 °C for 4–8 hours, followed by activated carbon treatment and filtration.
- Cooling: Cool filtrate to 0–5 °C, maintain temperature for 1–2 hours, then filter and dry to obtain the hydrochloride salt.
| Component | Mass Ratio (g) |
|---|---|
| Water | 200 |
| Formaldehyde | 50–60 |
| 2-Thiophene ethylamine | 120–130 |
| Ethanolic hydrogen chloride | 480–520 |
| Water (in cyclization) | 45–55 |
| Activated carbon (GAC) | 2–4 |
- Imines: 100% yield.
- Final hydrochloride salt: ~94.3% yield.
This method is noted for mild reaction conditions, minimal waste, and suitability for industrial scale-up due to the use of inexpensive and readily available raw materials.
Synthesis via Cyclization of 2-Thiophene Ethylamine Derivatives (Patent US4515951A)
- Starting from derivatives of 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one.
- The process involves substitution reactions on the pyridine ring and subsequent ring closure to form the thieno[3,2-c]pyridine core.
- Alkyl substituents such as ethyl groups can be introduced by using alkylated amines or via alkylation of intermediates.
- The compounds can exist as stereoisomers, requiring careful control of stereochemistry during synthesis.
This approach is primarily focused on medicinally relevant derivatives, with detailed synthetic pathways provided for various substituted analogues.
Alternative Synthetic Routes and Functionalization
- Friedel-Crafts alkylation and coupling reactions can be used to introduce alkyl groups and other substituents onto the thieno[3,2-c]pyridine core.
- Multi-step syntheses involving Diels-Alder reactions and subsequent cyclizations have been reported for related compounds, which may be adapted for diethyl substitution.
- Microwave-assisted synthesis of related thieno[3,2-c]pyridine derivatives has been reported, offering rapid reaction times and moderate yields.
- The imine intermediate method offers a balance of high yield, mild reaction conditions, and environmental friendliness due to the avoidance of gaseous hydrogen chloride and minimal waste generation.
- The use of activated carbon during cyclization improves purity by adsorbing impurities.
- The choice of solvent (dichloroethane for extraction, ethanol for cyclization) and controlled temperature profiles are critical for optimal yield and product quality.
- Stereochemical control is important for bioactive derivatives, requiring chiral resolution or stereoselective synthesis in some cases.
- The availability of cheap and stable starting materials such as 2-thiophene ethylamine and formaldehyde facilitates cost-effective production.
The preparation of 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is best achieved via a two-step process involving imine formation from 2-thiophene ethylamine and formaldehyde, followed by cyclization in ethanolic hydrogen chloride. This method provides high yields, operational simplicity, and scalability. Alternative methods involving substituted tetrahydrothieno pyridinones and Friedel-Crafts alkylations offer routes to functionalized derivatives but may require more complex conditions. Optimization of reaction parameters and purification steps ensures high purity and yield suitable for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding dihydro derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally related to 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The diethyl substitution may enhance the pharmacokinetic and pharmacodynamic profiles of these derivatives compared to simpler analogs.
Anticancer Potential
The thieno[3,2-c]pyridine framework has been investigated for its anticancer properties. Preliminary studies suggest that compounds with this structure can induce apoptosis in cancer cells and inhibit tumor growth in vitro. The unique electronic properties imparted by the thieno and pyridine rings are believed to play a crucial role in their interaction with biological targets.
Neurological Applications
There is emerging interest in the use of 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine derivatives as potential treatments for neurological disorders. Some studies indicate that these compounds may modulate neurotransmitter systems and exhibit neuroprotective effects. This opens avenues for research into their use in treating conditions such as Alzheimer’s disease and Parkinson’s disease.
Organic Electronics
The unique electronic properties of 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into device architectures can enhance charge transport properties and overall device efficiency.
Polymer Chemistry
In polymer chemistry, 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer chains may improve thermal stability and mechanical strength. These polymers could find applications in coatings and advanced materials.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine and evaluated their biological activities against several bacterial strains. The results demonstrated that specific modifications at the 2-position enhanced antibacterial efficacy while maintaining low cytotoxicity towards human cells.
Case Study 2: Application in Organic Photovoltaics
Another investigation focused on integrating 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine into organic photovoltaic devices. The study reported improved power conversion efficiencies due to enhanced charge mobility when this compound was used as an electron donor material.
Mechanism of Action
The mechanism of action of 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is not fully understood, but it is believed to interact with various molecular targets and pathways. Its effects are likely mediated through interactions with enzymes and receptors, leading to modulation of biological processes. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Core Structural Variations
The thieno[3,2-c]pyridine scaffold is shared among several pharmacologically active compounds, but substituent variations dictate their biological roles:
*Calculated based on core structure and substituents.
- Diethyl vs. Chlorobenzyl (Ticlopidine) : The diethyl groups lack the electron-withdrawing chlorine atom present in ticlopidine, which may reduce electrophilic reactivity and alter binding to ADP receptors .
- Diethyl vs. Cyclopropyl-Fluorophenyl (Prasugrel) : Prasugrel’s bulky substituents facilitate prodrug activation, whereas the diethyl groups may hinder metabolic conversion if designed as an active compound .
Physicochemical Properties
- Lipophilicity: The diethyl groups likely increase LogP compared to unsubstituted analogs (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, LogP ~1.5–2.0). This could enhance membrane permeability but reduce aqueous solubility.
- Basicity: The pyridine nitrogen (pKa ~4–5) remains protonatable, but steric hindrance from diethyl groups may affect salt formation compared to hydrochloride salts of related compounds (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride) .
Pharmacological Activity
- Antiplatelet Effects: Thienopyridines like clopidogrel and prasugrel inhibit ADP-induced platelet aggregation via irreversible binding to P2Y12 receptors. The diethyl derivative’s activity depends on whether it acts as a prodrug or direct inhibitor.
- Enzymatic Inhibition: Derivatives such as 7-iminothieno[3,2-c]pyridine-4,6-diones show inhibition of PTP4A3 phosphatase, highlighting the scaffold’s versatility in targeting enzymes .
Biological Activity
4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound notable for its unique structural features and potential biological activities. This compound is characterized by its fused thieno and pyridine rings, which contribute to its chemical reactivity and pharmacological properties. The diethyl substitution at the 4-position enhances its biological profile, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C₁₁H₁₇NS
- Molecular Weight : 195.33 g/mol
- CAS Number : 1934895-33-6
Synthesis
The synthesis of 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves cyclization reactions from suitable precursors. The structural modification through diethyl substitution allows for the exploration of derivatives with enhanced biological activities.
Biological Activity Overview
Research indicates that compounds within the thieno[3,2-c]pyridine family exhibit various biological activities including:
- Antioxidant Activity : The presence of nitrogen and sulfur atoms in the structure suggests potential antioxidant properties through mechanisms such as hydrogen atom transfer and single electron transfer-proton transfer .
- Inhibition of Hedgehog Signaling Pathway : This pathway plays a crucial role in embryonic development and cancer growth. Compounds similar to 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine have been evaluated for their ability to inhibit Hedgehog acyltransferase (HHAT), with implications for cancer therapy .
- Phosphodiesterase Inhibition : Some derivatives have shown promise as phosphodiesterase IV (PDE4) inhibitors, which are relevant in the treatment of inflammatory diseases .
Antioxidant Mechanism Study
In a study focusing on thieno[2,3-d]pyrimidine derivatives, it was found that specific substituents significantly enhance antioxidant activity. The theoretical calculations indicated that electron-donating groups improve the scavenging abilities against free radicals .
Hedgehog Signaling Inhibition
A comparative study evaluated several derivatives against HHAT. Compounds exhibiting IC₅₀ values below 20 μM were considered potent inhibitors. The stereochemistry at the 4-position was critical for activity; (R)-enantiomers demonstrated significantly higher potency than their (S)-counterparts .
Data Tables
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine critical for its stability and reactivity in experimental settings?
- Methodological Answer: Key properties include:
- LogP (6.036): Indicates high lipophilicity, influencing solubility in organic solvents and membrane permeability .
- Polar Surface Area (PSA, 31.48 Ų): Suggests moderate hydrogen-bonding capacity, relevant for crystallinity and intermolecular interactions .
- Melting Point (95°C): Guides storage conditions and thermal stability during synthesis .
- Refractive Index (1.652): Useful for purity assessment via spectroscopic methods .
- Experimental characterization should integrate HPLC (for purity), NMR (structural confirmation), and DSC (thermal analysis).
Q. What synthetic routes are commonly employed for the preparation of 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine and its intermediates?
- Methodological Answer:
- Cyclization Strategies: Analogous thienopyridines are synthesized via cyclocondensation of aminothiophenes with ketones or aldehydes under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Functionalization: Post-cyclization alkylation (e.g., diethylation) at the 4-position using alkyl halides and bases like K₂CO₃ in DMF .
- Intermediate Isolation: Key intermediates (e.g., carboxylate esters) are purified via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers optimize the enantioseparation of 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine derivatives using chiral stationary phases?
- Methodological Answer:
- Column Selection: Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers of structurally similar thienopyridines (e.g., Prasugrel) with α > 1.5 .
- Mobile Phase Optimization: Use hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid to enhance resolution and peak symmetry .
- Detection: UV monitoring at 254 nm for chromophore-rich derivatives.
Q. What mechanistic insights explain the photooxygenation reactions of thieno[3,2-c]pyridine derivatives to form bioactive iminopyridinediones?
- Methodological Answer:
- Reaction Pathway: Under continuous flow conditions, ambient oxygen generates singlet oxygen (¹O₂), which reacts with the 7-amino group of thienopyridinones to form an endoperoxide intermediate. This rearranges to an iminopyridinedione via a dioxetane intermediate .
- Key Parameters:
- Light source: 450 nm LED for optimal ¹O₂ generation.
- Solvent: Acetonitrile for high solubility and low quenching.
- Scalability: Gram-scale reactions achieve >90% conversion without chromatography .
Q. How do structural modifications at the 4,4-diethyl positions influence the inhibitory activity against protein tyrosine phosphatases like PTP4A3?
- Methodological Answer:
- SAR Studies: Bulky 4,4-diethyl groups enhance steric hindrance, improving selectivity for PTP4A3 over off-target phosphatases. Analogs with electron-withdrawing substituents (e.g., Cl, F) at the thiophene ring show IC₅₀ values < 100 nM .
- Docking Models: Molecular dynamics simulations suggest hydrophobic interactions between diethyl groups and the PTP4A3 active site (PDB: 5O2X).
- In Vitro Assays: Use malachite green phosphate detection for enzymatic inhibition profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
